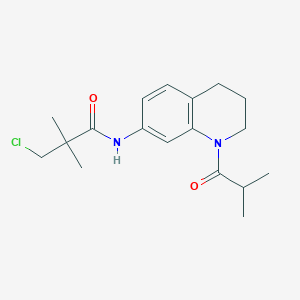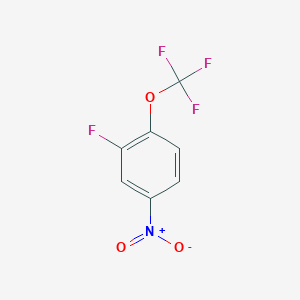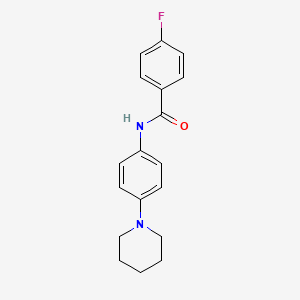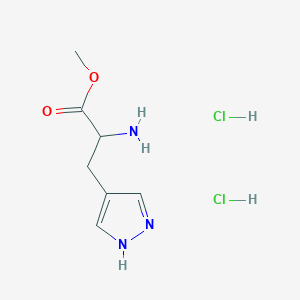![molecular formula C20H17N5OS2 B2714711 N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 689266-92-0](/img/structure/B2714711.png)
N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide” is a complex organic compound. It contains a quinazoline ring, which is a type of heterocyclic aromatic compound . Quinazoline derivatives are known for their significant biological and pharmaceutical properties .
Molecular Structure Analysis
The compound contains a quinazoline ring, a thiazole ring, and an acetamide group. The quinazoline ring is a bicyclic compound consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the quinazoline ring could contribute to its aromaticity and stability .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
- Research has shown that derivatives of N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide have promising antibacterial and antifungal properties. Compounds containing quinazoline and sulfonamide moieties have been synthesized and screened for their in vitro antimicrobial activity, showing effectiveness against various bacteria and fungi (Vanparia et al., 2013). Similarly, other studies have synthesized novel quinoline derivatives based on this compound for potential use as antimicrobial agents (Desai et al., 2007).
Antitumor Activity
- Several studies have focused on the antitumor potential of N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide derivatives. These compounds have shown promising results in inhibiting cancer cell growth in various cell lines, indicating potential applications in cancer therapy (Al-Suwaidan et al., 2016). Another study identified specific derivatives of this compound that exhibited significant anticancer activity, highlighting the diversity of its potential applications in cancer treatment (Yurttaş et al., 2015).
Enzyme Inhibition
- This compound and its derivatives have been explored for their enzyme inhibitory activities. For instance, some studies have investigated their potential as α-glucosidase and acetylcholinesterase inhibitors, which are important targets in the treatment of diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Molecular Docking and Computational Studies
- Molecular docking and computational studies have been conducted to understand the interaction of these compounds with biological targets. These studies provide insights into the molecular basis of their activity and potential therapeutic applications (Fahim & Ismael, 2021).
Novel Synthetic Pathways
- Research has also focused on the development of novel synthetic pathways for creating derivatives of this compound. These studies contribute to the field of synthetic chemistry, offering new methods for producing potentially therapeutically active compounds (Aleqsanyan & Hambardzumyan, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-[2-[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS2/c26-17(21-11-13-6-2-1-3-7-13)10-14-12-28-20(22-14)25-18-15-8-4-5-9-16(15)23-19(27)24-18/h1-3,6-7,12,15-16,18H,4-5,8-11H2,(H,21,26)(H,22,25)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQAWEKAATXHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714632.png)
![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)




![Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride](/img/structure/B2714642.png)
![(E)-2-cyano-3-[3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2714644.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan](/img/structure/B2714647.png)


![N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714650.png)